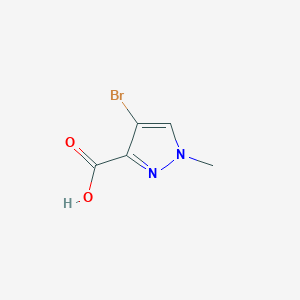

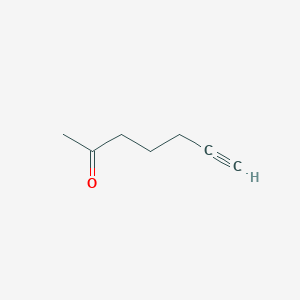

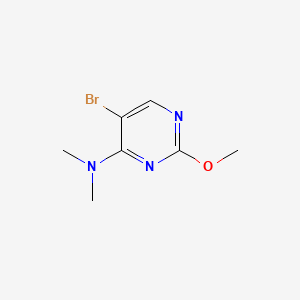

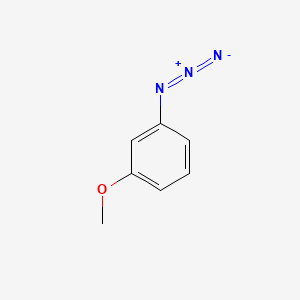

![molecular formula C5H4ClN5 B1268220 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine CAS No. 7498-26-2](/img/structure/B1268220.png)

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine and its analogues often involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. One such pathway was demonstrated in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the compound's susceptibility to ring isomerization under certain conditions, yet stability in others, allowing for its isolation in pure form (Tang et al., 2014).

Molecular Structure Analysis

The structure of these compounds has been confirmed through various analytical techniques, including single-crystal X-ray analysis. Such structural confirmation is crucial for understanding the compound's reactivity and stability under different chemical conditions (Tang et al., 2014).

Chemical Reactions and Properties

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can undergo various chemical reactions, including ring rearrangement, Dimroth rearrangement, and nucleophilic substitution, due to the active sites present in its molecular structure. Its reactivity is further enhanced by the presence of halogen functionalities, making it a versatile intermediate for synthetic chemistry applications. The halogens on the pyrimidine nucleus make it a useful synthetic intermediate for diversification through reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are not directly highlighted in the available literature, the compound's molecular structure suggests that it would exhibit properties typical of heterocyclic compounds, including stability under certain conditions and solubility in common organic solvents. The compound's physical properties would be influenced by factors such as its molecular weight, polarity, and the presence of substituents.

Chemical Properties Analysis

The chemical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are characterized by its reactivity towards various chemical reagents, ability to undergo ring rearrangements, and its use as a synthetic intermediate for producing a wide range of derivatives. These properties are crucial for its applications in medicinal chemistry and other fields of research and development (Tang et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

- 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine and its derivatives are primarily explored for their synthesis and chemical properties. A study demonstrated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, confirming their structure through single-crystal X-ray analysis. These compounds show a propensity for ring isomerization and can be converted into 1,2,4-triazolo[1,5-c]pyrimidines by Dimroth rearrangement. Their halogen functionalities make them useful as synthetic intermediates in various reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Antitumor Activities

- Some derivatives of this compound have demonstrated potential in antitumor applications. A particular study synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, showing inhibitory effects on the growth of a wide range of cancer cell lines (Hafez & El-Gazzar, 2009).

Development of Novel Compounds

- Research into the synthesis of novel compounds using this chemical as a building block is ongoing. For example, a study on the solution-phase synthesis of 3,5,7-trisubstituted 3H-[1,2,3]triazolo[4,5-d]pyrimidines indicates the potential of this compound to be a versatile precursor in the creation of a wide range of derivatives (Baindur et al., 2003).

Applications in Medicinal Chemistry

- Beyond antitumor activity, derivatives of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are explored for various medicinal applications. For instance, the synthesis and in vitro anti-epileptic activities of certain derivatives were investigated, showing promise as potential treatments for epilepsy (Ding et al., 2019).

Safety And Hazards

properties

IUPAC Name |

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRMZBCFIRABIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C2=NN=CN21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324651 |

Source

|

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

CAS RN |

7498-26-2 |

Source

|

| Record name | NSC407407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.